

# Technical Support Center: Managing Duocarmycin ADC Hydrophobicity

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Compound of Interest			
Compound Name:	MC-Val-Cit-PAB-duocarmycin		
	chloride		
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin payloads in Antibody-Drug Conjugates (ADCs). The hydrophobic nature of duocarmycins presents unique challenges, primarily related to aggregation and solubility, which can impact manufacturability, stability, and in vivo performance.[1][2] This resource offers practical solutions and detailed protocols to address these issues.

# Frequently Asked Questions (FAQs)

Q1: We are observing significant aggregation of our duocarmycin ADC during and after conjugation. What are the likely causes and how can we mitigate this?

A1: Aggregation of duocarmycin ADCs is a common issue stemming from the hydrophobic nature of the payload.[1] When multiple hydrophobic duocarmycin molecules are conjugated to an antibody, they can interact, leading to the formation of high molecular weight (HMW) species.[2] This is often exacerbated at higher Drug-to-Antibody Ratios (DAR).

#### Troubleshooting Strategies:

• Optimize Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, often leading to greater aggregation. Consider reducing the DAR to a level that balances potency and biophysical properties. Studies have shown that a lower average DAR can lead to more favorable physicochemical properties. [3][4]

## Troubleshooting & Optimization





- Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the duocarmycin payload.[5][6]
  - Polyethylene Glycol (PEG) Linkers: Incorporating PEG moieties into the linker can shield the hydrophobic payload, improving solubility and reducing aggregation.[5][6] This has also been shown to lead to slower clearance rates in vivo.[5]
  - ChetoSensar™ Technology: This chito-oligosaccharide-based linker technology dramatically increases the solubility of ADCs. It has been demonstrated to enable the preparation of aggregate-free DAR 8 duocarmycin ADCs, which was not previously feasible.
- Site-Specific Conjugation: Conjugating the payload to specific, engineered sites on the
  antibody can lead to more homogeneous ADCs with improved biophysical properties.[7][8]
  By selecting conjugation sites that can shield the hydrophobic payload, it is possible to
  generate ADCs that are less prone to aggregation compared to those produced by traditional
  cysteine or lysine conjugation.[7][9]
- Formulation Optimization: The formulation buffer can significantly impact ADC stability.
   Screen different buffer conditions (e.g., pH, ionic strength) and consider the inclusion of excipients like polysorbates to minimize aggregation.

Q2: Our duocarmycin ADC shows poor in vivo efficacy and rapid clearance in our animal models. Could this be related to hydrophobicity?

A2: Yes, the hydrophobicity of duocarmycin ADCs can significantly impact their pharmacokinetic (PK) properties and in vivo efficacy. Highly hydrophobic ADCs are more prone to non-specific uptake and clearance by the reticuloendothelial system (RES), leading to a shorter half-life and reduced exposure to the tumor.[6] Aggregation can also lead to rapid clearance and diminished efficacy.[6]

#### **Troubleshooting Strategies:**

Hydrophilic Linkers: As with aggregation, hydrophilic linkers can improve the PK profile. For instance, a duocarmycin ADC with a ChetoSensar™ linker demonstrated complete tumor remission in a xenograft model, whereas the equivalent ADC without this hydrophilic linker had no apparent effect on tumor regression.



- DAR Optimization: A higher DAR, while potentially more potent in vitro, can lead to less favorable PK in vivo.[3][4] Evaluating ADCs with different DARs in vivo is crucial to identify the optimal balance between potency and exposure.
- Analytical Characterization: Thoroughly characterize your ADC for aggregation (using SEC)
  and hydrophobicity (using HIC) before in vivo studies. This will help you correlate the
  physicochemical properties with the observed PK and efficacy data.

## **Data Summary**

Table 1: Impact of Hydrophilic Linker (ChetoSensar™) on Duocarmycin ADC In Vivo Efficacy

ADC Formulation	Drug-to-Antibody Ratio (DAR)	Xenograft Model	Outcome
Duocarmycin ADC without ChetoSensar™	2	Xenograft	No apparent tumor regression
Duocarmycin ADC with ChetoSensar™	2	Xenograft	Complete tumor remission with no regrowth through day 100
Duocarmycin ADC without ChetoSensar™	4	SK-OV-3 Xenograft	Minimal tumor regression
Duocarmycin ADC with ChetoSensar™	4	SK-OV-3 Xenograft	Tumor regression close to baseline

Table 2: Influence of Average DAR on Duocarmycin ADC Properties



ADC (Linker- Drug 2)	Average DAR	In Vitro Potency (IC50 against BT- 474c)	In Vivo Efficacy (BT- 474 Xenograft)	Physicochemi cal Properties
SYD982	~1	Higher IC50 (less potent)	Dose-dependent response	More favorable
SYD983	~2	Lower IC50 (more potent)	Clear dose- response relationship[3]	Less favorable than DAR ~1[3]
SYD984	>2	Lowest IC50 (most potent)	-	Least favorable

# **Experimental Protocols**

# Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a duocarmycin ADC sample.

#### Materials:

- SEC column (e.g., Agilent AdvanceBio SEC 300Å,  $7.8 \times 300$  mm,  $2.7 \mu m)[10]$
- HPLC system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC)[10]
- Mobile Phase: Phosphate buffered saline (PBS), 50 mM sodium phosphate containing 150 mM sodium chloride, pH 7.4[10]
- Duocarmycin ADC sample

#### Procedure:

 Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[10]



- Inject 10 μL of the duocarmycin ADC sample (concentration typically 1 mg/mL).[10]
- Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any aggregate or fragment species.
- Monitor the elution profile at 220 nm and 280 nm.[10]
- Integrate the peak areas for the monomer and all HMW species.
- Calculate the percentage of aggregation: % Aggregation = (Area of HMW peaks / Total area of all peaks) x 100.

Note: For some hydrophobic ADCs, the addition of an organic modifier (e.g., 10-15% isopropanol) to the mobile phase may be necessary to prevent non-specific interactions with the stationary phase and improve peak shape.[10][11]

# Protocol 2: Determination of Average DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in a duocarmycin ADC sample.

#### Materials:

- HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm)[12]
- HPLC system
- Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0[12]
- Mobile Phase B: 25 mM sodium phosphate, pH 7.0 / 2-propanol (80:20 v/v)[12]
- Duocarmycin ADC sample

#### Procedure:

Equilibrate the HIC column with 100% Mobile Phase A.



- Inject 10 μL of the duocarmycin ADC sample.[12]
- Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.5 mL/min.[12]
- Monitor the elution profile at 280 nm.[12]
- Identify and integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
- Calculate the average DAR using the following formula: Average DAR =  $\Sigma$  (Peak Area of each DAR species \* DAR value) /  $\Sigma$  (Peak Area of all DAR species)

# Protocol 3: ADC Characterization by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the DAR of a duocarmycin ADC after reduction of the antibody.

#### Materials:

- RP-HPLC column (e.g., BioResolve RP mAb polyphenyl 2.7 μm, 2.1 x 150 mm)[13]
- HPLC system with a diode array detector
- Mobile Phase A: 0.1% TFA in water[13]
- Mobile Phase B: 0.1% TFA in acetonitrile[13]
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
- Guanidine HCI

#### Procedure:

- Sample Reduction:
  - Dilute the ADC sample to 0.5 mg/mL in 7.2 M guanidine-HCl, 0.3 M sodium acetate, pH
     5.3.[14]



- Add TCEP to a final concentration of 10 mM.[14]
- Incubate at 37°C for 15 minutes.[14]
- RP-HPLC Analysis:
  - Equilibrate the column with an initial mobile phase composition (e.g., 30% Mobile Phase
     B).[13]
  - Inject the reduced ADC sample.
  - Run a linear gradient to increase the percentage of Mobile Phase B to elute the light and heavy chains with different drug loads.
  - Monitor the absorbance at 280 nm.[13]
  - Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
  - Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.

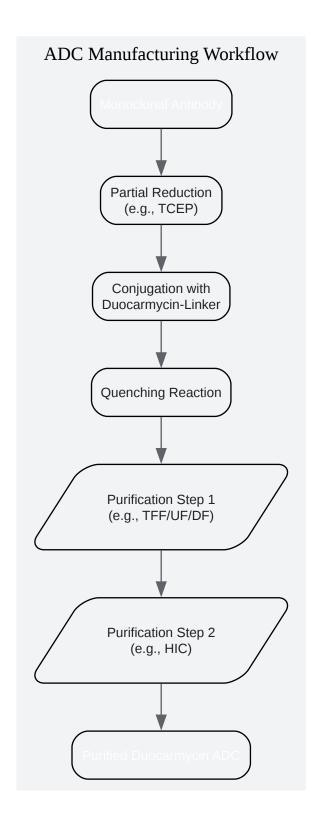
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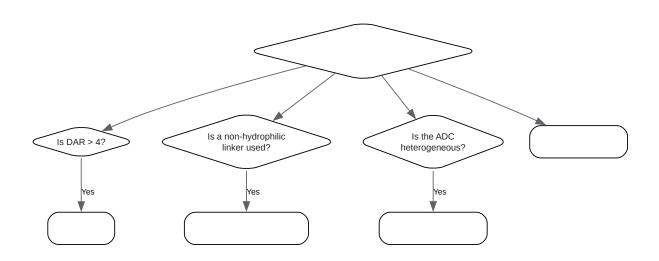
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Caption: Mechanism of action of a duocarmycin-based ADC.









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